![molecular formula C22H17N3O3 B2973740 N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1421505-00-1](/img/structure/B2973740.png)

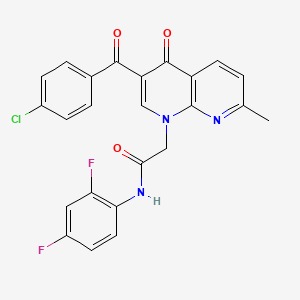

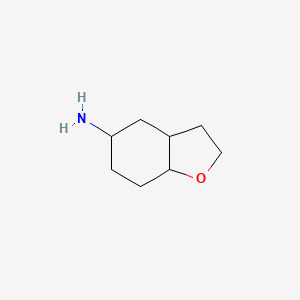

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Synthesis Analysis

The synthesis of similar compounds involves dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride . This provides a convenient method of synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles . The chlorine atom in the 2-position can be removed by hydrogenation over Raney nickel .Chemical Reactions Analysis

In terms of chemical reactions, nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives . 6-Substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles are highly selectively nitrated to the 2-position .科学的研究の応用

Synthesis of Condensed Tricyclic Nitrogenous Structures

N-Alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides, derived from the interaction of specific oxazole-4-carbonitriles with hydrazine hydrate, have been employed in synthesizing substituted pyrrolo[2,1-h]purin-4-ones, their thione analogs, and 1,2,3,6,7,8-hexahydro-4H-pyrrolo[2′,1′:2,3]imidazo[4,5-d]-[1,3,2]diazaphosphinine derivatives. This demonstrates the compound's versatility in forming a variety of condensed tricyclic nitrogenous structures, which could have implications for developing novel pharmacological agents (Chumachenko, Shablykin, & Brovarets, 2013).

Allosteric Modulation of Nuclear Receptor Binding

Pyrrole-imidazole polyamides, by virtue of their ability to bind a broad repertoire of DNA sequences and disrupt transcription factor–DNA interfaces, have been explored as allosteric modulators of nuclear receptor protein binding. A high-resolution X-ray crystal structure has shown that these polyamides can induce significant DNA structural perturbations, making the DNA helix incompatible with nuclear receptor protein binding. This provides a molecular basis for the use of small molecules to disrupt transcription factor–DNA interfaces, which is a crucial step in chemically controlling gene networks (Chenoweth & Dervan, 2010).

Sequence-specific DNA Binding and Applications

Pyrrole-imidazole polyamides are cell-permeable compounds that bind DNA in a sequence-specific manner without denaturing the DNA. This unique property allows them to control gene expression and stain specific sequences within cells. Their development and application represent a significant advancement in the field of molecular biology, offering new tools for research and potentially therapeutic applications (Kawamoto, Bando, & Sugiyama, 2018).

作用機序

Target of Action

The compound, 2-oxo-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide, is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives, including this compound, can interact with their targets, leading to various biological activities . For instance, some derivatives have shown more activity on kinase inhibition , which could suggest a potential interaction with kinase enzymes.

Biochemical Pathways

These could potentially include pathways related to the aforementioned biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

These could potentially include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

特性

IUPAC Name |

N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3/c26-21(17-12-15-4-1-2-5-19(15)28-22(17)27)24-16-9-7-14(8-10-16)18-13-23-20-6-3-11-25(18)20/h1-2,4-5,7-10,12-13H,3,6,11H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZORJSMWSYNIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[(3S)-pyrrolidin-3-yl]oxyacetate](/img/structure/B2973658.png)

![N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2973659.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3,4-dimethoxybenzylidene)propanehydrazide](/img/structure/B2973661.png)

![N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2973665.png)

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2973667.png)

![Methyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2973676.png)